Product packaging for 21-Acetoxypregnenolone(Cat. No.:CAS No. 566-78-9)

21-Acetoxypregnenolone

Cat. No.: B1200114
CAS No.: 566-78-9
M. Wt: 374.5 g/mol
InChI Key: MDJRZSNPHZEMJH-MTMZYOSNSA-N
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Description

Historical Context of Discovery and Initial Academic Characterization

The emergence of 21-acetoxypregnenolone in the scientific literature is deeply rooted in the foundational era of steroid chemistry, a period characterized by intense investigation into the structure and function of adrenal cortex hormones.

The 1930s and 1940s represented a transformative period in endocrinology and chemical biology, marked by the systematic isolation and characterization of steroid hormones. thieme-connect.commhmedical.com During this time, researchers like Tadeus Reichstein successfully isolated numerous hormonal substances from the adrenal cortex, which were termed corticosteroids. thieme-connect.comhormones.gr This pioneering work laid the groundwork for understanding the vast physiological roles of steroids, from regulating metabolism to fluid and electrolyte balance. mhmedical.com The intense research effort was partly fueled by the therapeutic potential of these compounds, with early investigations focusing on treatments for conditions like Addison's disease. hormones.grmdsearchlight.com The chemical synthesis of these complex molecules became a primary objective for many research groups, leading to the development of numerous synthetic derivatives. uws.ac.uksrce.hr It was within this dynamic research environment that many steroid derivatives, including this compound, were first synthesized and studied. drugfuture.comncats.io

This compound, also known as prebediolone acetate (B1210297), was first synthesized by Steiger and Reichstein in 1937, where it was described as an intermediate product in the synthesis of desoxycorticosterone acetate. drugfuture.comncats.io Further methods for its preparation were later patented, such as a process involving the reaction of 5,6-pregnen-3-ol-20-one with bromine followed by treatment with potassium acetate. drugfuture.com By the late 1940s and early 1950s, as the anti-inflammatory properties of corticosteroids like cortisone (B1669442) were discovered, interest in related steroid compounds grew. nih.govclinexprheumatol.org this compound was known by at least 1950 and was investigated for its potential therapeutic applications, including in the treatment of rheumatoid arthritis. wikipedia.orgnih.govtime.com These early studies were part of a broader effort to identify and develop steroid-based therapies for a range of inflammatory conditions. uws.ac.uknih.gov

Chemical Classification and Structural Framework of this compound

This compound is a synthetic compound whose structure and classification are defined by its relationship to naturally occurring steroids. ontosight.ai

Chemically, this compound is classified as a pregnane (B1235032) steroid. cymitquimica.comontosight.ai The pregnane skeleton is a C21 steroid structure that forms the backbone for a wide variety of essential hormones, including progestogens and corticosteroids. ontosight.ai this compound is specifically a derivative of pregnenolone (B344588), characterized by the addition of an acetoxy group (-OCOCH₃) at the 21st carbon position of the steroid nucleus. ontosight.aicymitquimica.com This structural modification distinguishes it from its parent compound, pregnenolone, and influences its chemical properties and biological interactions. ontosight.ai The compound is also referred to as prebediolone acetate, 3β,21-dihydroxypregn-5-en-20-one 21-acetate, or Artisone acetate. drugfuture.comwikipedia.org

Chemical Data for this compound

Property Value Source
CAS Number 566-78-9 drugfuture.comnih.gov
Molecular Formula C₂₃H₃₄O₄ cymitquimica.comnih.gov
Molecular Weight 374.51 g/mol drugfuture.comcymitquimica.com
IUPAC Name [2-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate nih.govalfa-chemistry.com

| Synonyms | Prebediolone acetate, Acetoxanon, Artisone acetate | drugfuture.comwikipedia.org |

This compound is directly derived from pregnenolone, a foundational C21 steroid. cymitquimica.com Pregnenolone itself is a crucial precursor in steroidogenesis, the metabolic pathway that produces steroid hormones from cholesterol. cymitquimica.com While this compound is a synthetic steroid, its precursor, 21-hydroxypregnenolone (B45168) (prebediolone), is a naturally occurring intermediate in the biosynthesis of corticosteroids such as 11-deoxycorticosterone. wikipedia.org The conversion of pregnenolone and progesterone (B1679170) to corticosteroids involves specific enzymes, notably steroid 21-hydroxylase (CYP21A2), which hydroxylates the C21 position. nih.gov Research has shown that while CYP21A2 efficiently converts progesterone and 17α-hydroxyprogesterone, it does not directly hydroxylate pregnenolone, indicating specific substrate requirements for these enzymatic reactions in the steroidogenic pathway. nih.gov As a synthetic derivative, this compound has been utilized in academic research to probe these pathways; for instance, it has been studied as an intermediate in the synthesis of other steroids and for its potential interactions with steroidogenic enzymes. drugfuture.comdtu.dk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H34O4 B1200114 21-Acetoxypregnenolone CAS No. 566-78-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h4,16-20,25H,5-13H2,1-3H3/t16-,17-,18-,19-,20+,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJRZSNPHZEMJH-MTMZYOSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60878641
Record name 21-Acetoxypregnenolone
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Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566-78-9
Record name 21-Acetoxypregnenolone
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Record name 21-Acetoxypregnenolone
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Record name Acetoxanon
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Record name 21-Acetoxypregnenolone
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Record name 3-β,21-dihydroxypregn-5-en-20-one 21-acetate
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Record name 21-ACETOXYPREGNENOLONE
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Advanced Chemical Synthesis and Derivatization Strategies of 21 Acetoxypregnenolone

Academic Synthetic Routes to 21-Acetoxypregnenolone

This compound, also known as prebediolone acetate (B1210297), is a synthetic pregnane (B1235032) steroid that serves as a crucial intermediate in the synthesis of various steroid hormones. wikipedia.org Its preparation is a key step that enables further structural modifications.

Precursor-Based Synthesis (e.g., from Pregnenolone (B344588) Derivatives)

The most direct and common precursor for the synthesis of this compound is pregnenolone. The synthesis involves the selective acetylation of the hydroxyl group at the C21 position. Pregnenolone itself is a readily available steroid, often derived from stigmasterol (B192456) through ozonization to form an aldehyde, which then undergoes further reactions. google.com

Another synthetic pathway starts from 9α-hydroxyandrost-4-ene-3,17-dione, a product of the bio-oxidative degradation of phytosterols. This route leads to the formation of 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione, a key intermediate for corticosteroids like dexamethasone, highlighting the versatility of starting materials in steroid synthesis. researchgate.net

Specific Reaction Conditions and Methodologies

The conversion of pregnenolone to this compound typically involves acetylation. A known procedure for this transformation is the reaction of pregnenolone with an acetylating agent. nih.gov For instance, the acetylation of 21-hydroxypregnenolone (B45168) (prebediolone) at the C21 position yields this compound. wikipedia.org The synthesis of deoxycorticosterone acetate from this compound is also a documented transformation. wikipedia.org

A detailed synthesis of a related diacetate derivative, 3β,21-dihydroxy-pregna-5,7-dien-20-one diacetate, involves the acetylation of this compound (referred to as compound 1 in the study) using acetic anhydride (B1165640) and p-toluenesulfonic acid monohydrate under microwave conditions. nih.gov

Reaction StepReagents and ConditionsProduct
Acetylation of Pregnenolone derivativeAc₂O, p-toluenesulfonic acid monohydrate, microwavePregn-5-en-20-one-3β,21-diyl diacetate

Derivatization of this compound for Research Analogue Development

The structure of this compound provides multiple sites for chemical modification, allowing for the development of a wide range of research analogues with potentially novel biological activities.

Esterification and Functional Group Modifications (e.g., 3-position)

Esterification is a common strategy for modifying the properties of steroid molecules. chemguide.co.ukbyjus.com The hydroxyl group at the 3-position of this compound is a prime target for such modifications. While direct esterification of the 3β-hydroxyl group is a standard procedure, more advanced techniques can achieve specific stereochemical outcomes.

Oxidative Transformations and Side-Chain Cleavage

The side chain of this compound can undergo oxidative cleavage, a transformation that is crucial for the synthesis of certain steroid derivatives. A notable example is the synthesis of 3β-hydroxyandrosta-5,7-diene-17β-carboxylic acid from this compound. nih.govnih.gov This process involves the hydrolysis of the 21-acetoxy group followed by a base-catalyzed oxidative cleavage of the side chain, a reaction dependent on the presence of molecular oxygen. nih.govresearchgate.net

The reaction proceeds by first converting this compound into its 5,7-diene derivative. Subsequent treatment with potassium carbonate in a methanol-tetrahydrofuran solvent mixture in the presence of oxygen leads to the desired C17-carboxylic acid. nih.gov The exclusion of oxygen prevents the formation of the cleaved product. nih.gov This method provides an efficient route to C17-carboxy steroids, which are valuable for further research.

Starting MaterialReagents and ConditionsKey TransformationProductReference
This compound derivative (3β, 21-Dihydroxy-pregna-5,7-dien-20-one diacetate)K₂CO₃, O₂, MeOH-THF, room temp, overnightHydrolysis and oxidative side-chain cleavage3β-hydroxyandrosta-5,7-diene-17β-carboxylic acid nih.gov

Oxidative reactions can also target other positions of the steroid nucleus. For instance, allylic oxidation at the C-7 position can be achieved using reagents like t-butyl chromate (B82759) to produce 7-keto derivatives. researchgate.net

Mitsunobu Reaction Applications in Analogue Synthesis

The Mitsunobu reaction is a powerful tool in organic synthesis for converting alcohols to a variety of other functional groups, notably with an inversion of stereochemistry. nih.govwikipedia.orgorganic-chemistry.org This reaction has been successfully applied to this compound for the synthesis of novel analogues.

In a specific application, this compound was reacted with gallic acid under Mitsunobu conditions, employing triphenylphosphine (B44618) (PPh₃) and diethylazodicarboxylate (DEAD). eurjchem.comqu.edu.iq This reaction resulted in the formation of the corresponding α-ester analogue at the 3-position in a 70% yield, demonstrating the characteristic inversion of configuration at the C-3 chiral center. eurjchem.comqu.edu.iqresearchgate.net The reaction is typically stirred at room temperature for several hours. wikipedia.orgeurjchem.com

AlcoholNucleophileReagentsSolventProductYieldReference
This compoundGallic AcidPPh₃, DEADTHF(17-(2-acetoxyacetyl)pregen-3α-yl)-3,4,5-trihydroxybenzoate70% eurjchem.comqu.edu.iq

This methodology allows for the introduction of diverse functionalities at the C-3 position with specific stereocontrol, opening avenues for creating libraries of steroid analogues for biological screening. qu.edu.iqresearchgate.net

This compound as an Intermediate in Laboratory Steroid Synthesis

This compound, a derivative of the endogenous steroid pregnenolone, serves as a pivotal intermediate in the laboratory synthesis of various corticosteroids. cymitquimica.comwikipedia.org Its strategic value lies in the presence of key functional groups: a hydroxyl group at the C3 position, a double bond between C5 and C6, and an acetoxy group at C21, which make it a versatile starting material for constructing more complex steroid scaffolds. cymitquimica.comdrugfuture.com The compound is a synthetic pregnane steroid that has been utilized as an intermediate in chemical synthesis since at least 1950. wikipedia.org

Pathways to Other Steroid Scaffolds (e.g., Deoxycorticosterone Acetate)

One of the most notable applications of this compound in laboratory synthesis is its role as a precursor to Deoxycorticosterone acetate (DOCA). wikipedia.orgdrugfuture.com Deoxycorticosterone is a mineralocorticoid hormone, and its acetate ester, DOCA, is a key synthetic target. The conversion of this compound to DOCA involves a fundamental transformation of the A-ring of the steroid nucleus.

The classic and established pathway for this conversion is the Oppenauer oxidation. This reaction simultaneously oxidizes the 3β-hydroxyl group to a 3-keto group and shifts the Δ⁵ double bond to the conjugated Δ⁴ position. This transformation is crucial as it converts the pregnenolone-type A/B ring system into the progesterone-type structure, which is characteristic of many active corticosteroids, including deoxycorticosterone. scielo.brksumsc.com

The Oppenauer oxidation typically employs an aluminum or potassium alkoxide catalyst, such as aluminum isopropoxide, in the presence of a ketone solvent like acetone (B3395972) or cyclohexanone, which acts as the hydride acceptor. The reaction proceeds under relatively mild conditions, preserving the acetoxy group at the C21 position. This direct conversion is an efficient step in the semi-synthesis of corticosteroids from pregnenolone-derived precursors.

The table below outlines the key transformation in the synthesis of Deoxycorticosterone Acetate from this compound.

Starting MaterialKey TransformationReagents & ConditionsProduct
This compoundOppenauer OxidationAluminum isopropoxide in acetone or cyclohexanoneDeoxycorticosterone Acetate (21-Acetoxyprogesterone)

Beyond DOCA, this compound can be a starting point for other steroid derivatives. For instance, it has been used as an intermediate in the synthesis of more complex structures like 21-hydroxy-6,19-oxidoprogesterone. google.com These syntheses leverage the existing functionality of this compound to build additional features onto the steroid framework.

Stereochemical Considerations in Derivatization

The derivatization of this compound is heavily influenced by the inherent stereochemistry of the steroid nucleus. chemistryschool.net The rigid, fused-ring structure creates distinct convex (β) and concave (α) faces, which dictates the direction of attack for incoming reagents. This principle of substrate stereochemical control is fundamental to predicting the outcomes of reactions on the steroid scaffold. chemistryschool.net

Key stereochemical features of this compound that influence its reactivity include:

The 3β-Hydroxyl Group: The equatorial orientation of the hydroxyl group at C3 influences its reactivity and how it directs nearby functionalizations.

The C10 and C13 Angular Methyl Groups: These β-oriented methyl groups (C19 and C18, respectively) significantly hinder the top face (β-face) of the molecule. Consequently, reagents often approach from the less hindered bottom face (α-face).

The C17 Side Chain: The stereochemistry at C17, which is (S) in naturally derived steroids, is crucial for the biological activity of the resulting corticosteroids. Synthetic transformations must preserve this configuration.

Furthermore, the stereochemistry of the existing functional groups can influence the outcome of reactions at other positions. This is evident in enzymatic hydroxylations, where the precise fit of the steroid substrate into the enzyme's active site is paramount. For example, the enzyme CYP21A2, which hydroxylates progesterone (B1679170) at the C21 position, has strict substrate requirements. nih.gov Studies have shown that a 3-oxo group is a critical requirement for binding and enzymatic activity, whereas the presence of a 3β-hydroxy group, as seen in this compound, prevents further hydroxylation by this enzyme. nih.gov This highlights how stereochemical and functional group details at one part of the molecule (C3) dictate the reactivity at a distant site (C21) in a biological context. The development of synthetic strategies often requires careful consideration of these precise stereochemical demands to achieve the desired product. nih.gov

Biosynthetic Origins and Metabolic Transformations of 21 Acetoxypregnenolone in Model Systems

Enzymatic Pathways Involving 21-Hydroxylation in Steroid Precursors (Conceptual)

The biosynthesis of corticosteroids in the adrenal glands is a complex process involving a series of enzymatic reactions catalyzed by cytochrome P450 (CYP) enzymes. frontiersin.org These enzymes are crucial for metabolism and steroid biosynthesis, exhibiting high stereo- and regio-specificity in their reactions. frontiersin.orgnih.gov A key step in the production of mineralocorticoids and glucocorticoids is the hydroxylation of steroid precursors at the C-21 position. frontiersin.orgnih.gov

The primary enzyme responsible for C-21 hydroxylation in steroidogenesis is steroid 21-hydroxylase, also known as cytochrome P450 21A2 (CYP21A2). frontiersin.orgnih.gov This enzyme is located in the endoplasmic reticulum of adrenal cortex cells. nih.gov CYP21A2 plays an essential role by converting progesterone (B1679170) and 17α-hydroxyprogesterone (17OHP) into 11-deoxycorticosterone and 11-deoxycortisol, respectively. frontiersin.orgnih.gov These products are vital precursors in the synthesis of aldosterone (B195564) and cortisol. nih.govwikipedia.org

A critical factor for a steroid to serve as a substrate for CYP21A2 is its molecular structure, specifically the composition of the A-ring. nih.gov Research based on whole-cell biotransformation assays and molecular docking experiments indicates that a 3-oxo group (a ketone group at the third carbon) on the steroid molecule is an indispensable requirement for binding and subsequent hydroxylation by CYP21A2. nih.gov Steroids like progesterone and 17α-hydroxyprogesterone possess this 3-oxo group and are efficiently hydroxylated. frontiersin.orgnih.gov

Conversely, steroids with a 3-hydroxy group (a hydroxyl group at the third carbon), such as pregnenolone (B344588) and 17α-hydroxypregnenolone, are not substrates for CYP21A2. nih.gov Experiments using fission yeast recombinantly expressing human CYP21A2 showed no formation of 21-hydroxylated products when pregnenolone or 17α-hydroxypregnenolone were used as substrates. nih.gov This demonstrates that the direct enzymatic 21-hydroxylation of pregnenolone is not a pathway in corticosteroid biosynthesis. frontiersin.org Therefore, 21-hydroxypregnenolone (B45168) and its derivative, 21-acetoxypregnenolone, are not formed through this primary steroidogenic pathway. frontiersin.orgnih.gov

Table 1: Substrate Specificity of Human CYP21A2

SubstrateKey Structural FeatureResult of Incubation with CYP21A2Reference
Progesterone3-oxo groupSuccessful conversion to 11-Deoxycorticosterone frontiersin.orgnih.gov
17α-Hydroxyprogesterone3-oxo groupSuccessful conversion to 11-Deoxycortisol frontiersin.orgnih.gov
Pregnenolone3-hydroxy groupNo 21-hydroxylated product detected nih.gov
17α-Hydroxypregnenolone3-hydroxy groupNo 21-hydroxylated product detected nih.gov

In Vitro and Non-Human Animal Model Metabolic Fates

The metabolic fate of synthetic steroid derivatives like this compound can be investigated using various model systems, including cell lines, acellular enzymatic assays, and comparative studies with related compounds. These studies help to understand how the compound might be transformed and cleared.

Cell lines, particularly those derived from human liver tissue like HepG2, are used as in vitro models for drug metabolism studies, although they often show limited metabolic activity compared to primary hepatocytes. nih.gov Recombinant models, where specific P450 enzymes are expressed in host cells, are also valuable tools. nih.gov

While specific biotransformation studies focusing on this compound in cell lines are not detailed in the available literature, studies on its parent compound, pregnenolone, provide insight into potential metabolic pathways. For instance, an in vitro study on Chinese Hamster Ovary (CHO) cells demonstrated that the introduction of pregnenolone led to a significant increase in the levels of its metabolites, allopregnanolone (B1667786) and epiallopregnanolone, in the culture medium. google.com This indicates that even in non-specialized cell lines, pregnenolone can be converted into neuroactive steroids.

Table 2: Metabolism of Pregnenolone in CHO Cell Line

Parent CompoundCell LineDetected MetabolitesReference
PregnenoloneChinese Hamster Ovary (CHO)Allopregnanolone, Epiallopregnanolone google.com

Acellular systems, such as purified enzymes or subcellular fractions like microsomes, allow for the study of specific enzymatic reactions without the complexity of a whole cell. mdpi.com Studies with acellular systems have reinforced the substrate specificity of CYP21A2. As established in whole-cell and molecular docking models, the enzyme requires a 3-oxo group, which pregnenolone and its derivatives lack. nih.gov This prevents their conversion by CYP21A2. nih.gov

While the metabolism of this compound by other enzymes in acellular systems is not extensively documented, its chemical properties have been described. The esterified keto group is noted to be relatively stable against certain oxidizing and reducing agents. drugfuture.com However, upon heating with aluminum isopropoxide in isopropyl alcohol, this compound is reduced to 5-pregnene-3,20,21-triol. drugfuture.com

Comparing the metabolic profiles of related steroids can highlight how small structural changes influence their biological fate.

Pregnenolone: As the precursor to various steroid hormones, pregnenolone undergoes extensive metabolism. It is converted to progesterone by 3β-hydroxysteroid dehydrogenase and to 17α-hydroxypregnenolone by CYP17A1, channeling it into multiple steroidogenic pathways. e-apem.org

17-Acetoxypregnenolone: A study comparing the metabolic clearance rate (MCR) of 17-acetoxypregnenolone and its sulfate (B86663) with pregnenolone and its sulfate was conducted in humans and rabbits. bioscientifica.com The MCR for free 17-acetoxypregnenolone was found to be faster than that of pregnenolone in both species. bioscientifica.com Conversely, the MCR of 17-acetoxypregnenolone sulphate in humans was slow, similar to other steroid sulfates like testosterone (B1683101) sulphate and dehydroepiandrosterone (B1670201) sulphate, but unlike pregnenolone sulphate, which is cleared about ten times faster. bioscientifica.com

This compound: In contrast to the extensive endocrine metabolism of pregnenolone, this compound is a synthetic derivative. ontosight.ai Its known conversion is primarily a chemical reduction rather than a series of enzymatic transformations within the steroidogenic cascade. drugfuture.com

Table 3: Comparative Metabolic Clearance Rates (MCR) of Pregnenolone Derivatives

CompoundSpeciesMCR (L/24 hr)Reference
PregnenoloneHuman2060 bioscientifica.com
17-AcetoxypregnenoloneHuman3260 bioscientifica.com
Pregnenolone SulphateHuman144 bioscientifica.com
17-Acetoxypregnenolone SulphateHuman15 bioscientifica.com
PregnenoloneRabbit4900 bioscientifica.com
17-AcetoxypregnenoloneRabbit6600 bioscientifica.com

Molecular and Cellular Mechanisms of Action of 21 Acetoxypregnenolone in Research Models

Modulation of Steroidogenic Enzyme Activity in Model Systems

The synthesis of steroid hormones is a complex process involving a cascade of enzymatic reactions. Research into the effects of 21-acetoxypregnenolone has revealed its capacity to modulate the activity of key steroidogenic enzymes, thereby influencing the production of steroids.

Inhibition of Steroid Synthesis in Murine Leydig Cell Models

Studies utilizing murine MA-10 Leydig tumor cells, a common model for investigating steroidogenesis, have demonstrated that this compound inhibits steroid synthesis. researchgate.netnih.govresearchgate.net This inhibitory effect has been observed on both basal and stimulated steroid production. For instance, in MA-10 cells, this compound has been shown to reduce progesterone (B1679170) production stimulated by human chorionic gonadotropin (hCG). conicet.gov.ar The inhibition by this compound points to its interaction with crucial steps in the steroidogenic pathway within these cells.

The regulation of steroid synthesis in Leydig cells is a multifaceted process involving various signaling pathways and regulatory proteins. nih.govnih.govmdpi.com Luteinizing hormone (LH) is the primary stimulator of testosterone (B1683101) synthesis, activating a cascade that increases the expression of steroidogenic genes. nih.govmdpi.com The inhibitory action of compounds like this compound is of significant interest for understanding the points of control within this pathway.

Investigation of Specific Enzyme Targets (e.g., CYP11A1, STARD1—re-evaluation)

Initially, the steroidogenic acute regulatory protein (StAR or STARD1) was proposed as the primary target for the inhibitory action of this compound. researchgate.netnih.govresearchgate.net STARD1 is a critical transport protein that facilitates the movement of cholesterol, the precursor for all steroid hormones, from the outer to the inner mitochondrial membrane. wikipedia.orgub.edu This transfer is the rate-limiting step in steroidogenesis. wikipedia.org The enzyme cytochrome P450 side-chain cleavage (CYP11A1), located on the inner mitochondrial membrane, then converts cholesterol to pregnenolone (B344588). ub.edunih.govmednexus.org

However, more recent evidence suggests a re-evaluation of STARD1 as the sole or primary target. Newer studies indicate that Aster-B, and potentially Aster-A, members of the Aster protein family involved in cholesterol transport, are more likely the primary targets of this compound. researchgate.netnih.govresearchgate.net This finding shifts the focus of this compound's mechanism of action from the mitochondrial cholesterol import step mediated by STARD1 to the transport of cholesterol from the plasma membrane to the endoplasmic reticulum mediated by Aster proteins. nih.govhku.hk

Interactions with Intracellular Sterol Transport Proteins

The movement of sterols within a cell is a tightly regulated process facilitated by a variety of transport proteins. cornell.edunih.gov These proteins ensure that cholesterol is delivered to the appropriate organelles for metabolism or incorporation into membranes. This compound has been shown to interact with several of these key transport proteins.

Binding Affinity to Oxysterol-Binding Proteins (OSBP) and OSBP-Related Proteins (ORP4) in HEK293T Lysate

Oxysterol-binding protein (OSBP) and its related proteins (ORPs) are a family of lipid transfer proteins that play crucial roles in lipid homeostasis and transport at membrane contact sites. researchgate.netwjgnet.comfrontiersin.org They are known to bind and transfer sterols and other lipids. nih.govresearchgate.net

Research investigating the binding of various steroidal compounds to OSBP and ORP4 has provided insights into their ligand preferences. nih.govnih.gov While specific binding data for this compound to OSBP and ORP4 in HEK293T lysate is not detailed in the provided context, the known function of these proteins in sterol transport makes them potential interaction partners. Studies have characterized the structure-activity relationships for ligand binding, noting that modifications to the sterol side chain can significantly impact binding affinity. nih.govnih.gov

Ligand Selectivity Studies with Aster Proteins (Aster A/B)

Recent research has highlighted the significance of Aster proteins (Aster-A and Aster-B) as the primary targets for this compound. researchgate.netnih.govresearchgate.net These proteins are involved in the non-vesicular transport of cholesterol from the plasma membrane to the endoplasmic reticulum. hku.hk

Binding and Inhibition Data of this compound

Protein TargetInteraction TypeObserved EffectModel System
Aster-BBindingEquipotent binding observedBiophysical assays
Aster-ABindingPotential target with equipotent bindingBiophysical assays
Aster-BInhibitionDose-dependent inhibition of sterol transportIn vitro liposome-based assays

Influence on Cellular Signaling Pathways in Research Cultures

The intricate network of cellular signaling pathways governs a vast array of cellular processes, including proliferation, differentiation, and metabolism. longdom.orgnih.govnih.gov Steroid hormones and their analogues can influence these pathways, leading to broad physiological effects.

While the primary focus of research on this compound has been on its role in steroidogenesis, there are indications that it may also influence other cellular signaling pathways. For example, some pregnenolone derivatives have been noted to affect different signaling pathways in various cell types. googleapis.comepo.org However, detailed studies specifically elucidating the comprehensive influence of this compound on major signaling cascades like the MAPK, PI3K/Akt, or Wnt/β-catenin pathways in specific research cultures are not extensively covered in the provided search results. Further investigation is required to fully characterize the broader impact of this compound on cellular signaling networks.

Regulation of CREB and p38 MAPK Phosphorylation in Y1-BS1 Cells

The Y1-BS1 mouse adrenocortical tumor cell line is a well-established model for studying steroidogenesis. Research using this cell line has provided insights into the feedback mechanisms that control steroid production. One critical pathway involves the activation of p38 mitogen-activated protein kinase (MAPK) and the cAMP response element-binding protein (CREB).

Studies have shown that various stimuli, including steroid intermediates, can induce the production of reactive oxygen species (ROS) in steroidogenic cells. This increase in oxidative stress can, in turn, trigger the phosphorylation of both p38 MAPK and CREB. While the phosphorylation of CREB at Serine 133 is typically associated with the activation of gene transcription, in the context of steroidogenesis in Y1-BS1 cells, a more complex regulatory loop appears to be at play.

Research on pregnenolone, the direct precursor of this compound, has demonstrated that its presence leads to increased ROS production and subsequent phosphorylation of p38 MAPK and CREB in Y1-BS1 cells. This phosphorylation cascade is linked to a negative feedback mechanism that ultimately dampens the transcriptional activity of CREB, thereby downregulating steroidogenesis. This process is believed to be a protective mechanism to prevent excessive steroid production.

Although direct experimental data on this compound is limited, given its structural similarity to pregnenolone, it is hypothesized to exert similar effects on the p38 MAPK and CREB signaling pathways in Y1-BS1 cells. The introduction of this compound into this cell model is expected to induce a similar cascade of events, as outlined in the table below.

Table 1: Hypothesized Effects of this compound on Signaling Pathways in Y1-BS1 Cells

Treatment Expected Outcome on ROS Production Expected Outcome on p38 MAPK Phosphorylation Expected Outcome on CREB Phosphorylation (Ser133) Expected Outcome on CREB Transcriptional Activity
Control (untreated) Basal Level Basal Level Basal Level Basal Level
This compound Increased Increased Increased Decreased (due to negative feedback)

This proposed mechanism highlights a crucial aspect of steroidogenic regulation, where the products and intermediates of the pathway can modulate their own synthesis through intracellular signaling cascades.

Impact on Gene Expression Related to Steroidogenesis in Cell Models

The synthesis of steroid hormones is dependent on the coordinated expression of a suite of steroidogenic genes. Key players in this process include the Steroidogenic Acute Regulatory (StAR) protein, which facilitates the transport of cholesterol into the mitochondria, and various cytochrome P450 enzymes and hydroxysteroid dehydrogenases that catalyze subsequent steps in the steroidogenic pathway.

The transcription of these genes is tightly controlled by transcription factors such as CREB. As discussed, while phosphorylation of CREB is a prerequisite for its activity, the signaling context, including the co-activation of pathways like p38 MAPK, determines the ultimate transcriptional output.

In steroidogenic cell models, the expression of genes such as StAR, CYP11A1 (encoding the cholesterol side-chain cleavage enzyme), and HSD3B2 (encoding 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase, type II) is critical for the production of various steroid hormones. The negative feedback loop involving p38 MAPK and CREB phosphorylation, potentially initiated by this compound, is expected to lead to a downregulation of these key steroidogenic genes.

The table below summarizes the anticipated impact of this compound on the expression of these essential genes in a steroidogenic cell model, based on the known mechanisms of related steroid intermediates.

Table 2: Predicted Impact of this compound on Steroidogenic Gene Expression

Gene Target Function in Steroidogenesis Predicted Change in mRNA Expression upon this compound Treatment
***StAR* (Steroidogenic Acute Regulatory Protein)** Rate-limiting step: Cholesterol transport to inner mitochondrial membrane. Decreased
***CYP11A1* (Cytochrome P450scc)** Converts cholesterol to pregnenolone. Decreased
***HSD3B2* (3β-hydroxysteroid dehydrogenase type II)** Converts pregnenolone to progesterone. Decreased

This predicted downregulation aligns with the proposed negative feedback mechanism, where an accumulation of steroid intermediates signals to reduce the synthetic machinery, thereby maintaining hormonal homeostasis. Further research is necessary to directly validate these effects and to fully elucidate the precise molecular interactions of this compound within the cellular environment.

Advanced Analytical Methodologies for 21 Acetoxypregnenolone Research

Spectroscopic Characterization for Structural Elucidation of Synthesized Compounds

Spectroscopic techniques are fundamental in determining the precise atomic and molecular structure of synthesized compounds. For 21-acetoxypregnenolone, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive structural profile.

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy : This technique provides information about the chemical environment of hydrogen atoms within the molecule. The resulting spectrum shows distinct peaks corresponding to each unique proton, with their chemical shifts and splitting patterns revealing details about neighboring atoms.

¹³C NMR Spectroscopy : Complementing ¹H NMR, ¹³C NMR maps the carbon skeleton of the molecule. While it generally requires longer acquisition times due to the lower natural abundance of the ¹³C isotope, it offers a wider chemical shift range, which helps in resolving complex structures. nih.gov

2D NMR Techniques : For complex molecules like steroids, one-dimensional spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR experiments, such as HSQC and NOESY, offer enhanced resolution by spreading the signals across two frequency axes. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C atoms, providing a clear map of which protons are attached to which carbons. nih.gov This is invaluable for assigning the numerous CH, CH₂, and CH₃ groups within the steroid nucleus.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments identify protons that are close to each other in space, regardless of whether they are directly bonded. jeol.com This information is crucial for determining the three-dimensional structure and stereochemistry of this compound. jeol.comgoogle.com The intensity of the NOE correlation is inversely proportional to the sixth power of the distance between the nuclei, making it a sensitive probe of internuclear distances. jeol.com

Table 1: Key NMR Techniques for this compound Characterization
TechniqueInformation ProvidedApplication in this compound Research
¹H NMRChemical environment and connectivity of hydrogen atoms.Mapping the proton framework of the steroid nucleus and acetate (B1210297) group.
¹³C NMRCarbon skeleton of the molecule.Assigning the 23 carbon atoms in the structure.
HSQCDirect ¹H-¹³C correlations.Confirming the attachment of specific protons to their corresponding carbons.
NOESYThrough-space correlations between protons.Determining the stereochemistry and 3D conformation of the molecule.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides essential information about the molecular weight and elemental composition of a compound. For this compound, which has a molecular formula of C₂₃H₃₄O₄, the expected molecular weight is approximately 374.51 g/mol . drugfuture.com

In addition to determining the molecular weight, tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecule. uab.edu By inducing fragmentation of the parent ion, a unique "fingerprint" of daughter ions is produced. uab.edu Analyzing these fragmentation patterns can help to confirm the structure of the molecule and identify its various functional groups. libretexts.org For steroids, common fragmentation pathways include the loss of water molecules and cleavage of the steroid rings. researchgate.net Advanced ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are often used for the analysis of steroids. nih.gov

Table 2: Mass Spectrometry Data for this compound
ParameterValueSignificance
Molecular FormulaC₂₃H₃₄O₄Determines the elemental composition. drugfuture.com
Molecular Weight374.51 g/molConfirms the identity of the compound. drugfuture.com
Key Fragmentation PathwaysLoss of water, cleavage of steroid rings.Provides structural information and a unique molecular fingerprint. researchgate.net

Chromatographic Techniques for Separation and Purification in Research

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of compounds. preprints.org In the context of this compound research, HPLC is invaluable for analyzing the purity of synthesized compounds and for separating it from complex biological matrices.

A typical HPLC method for steroid analysis involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of organic solvents (like acetonitrile (B52724) or methanol) and water. nih.govresearchgate.net The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the more polar mobile phase. Detection is often achieved using a UV detector, as the carbonyl group in the steroid structure absorbs UV light. researchgate.net The method's high resolution and sensitivity make it ideal for research applications. nih.gov

Gas Chromatography (GC) is another powerful separation technique, but it is typically used for volatile and thermally stable compounds. Steroids like this compound are not inherently volatile enough for direct GC analysis. nih.gov Therefore, a derivatization step is necessary to increase their volatility and thermal stability. mdpi.com

Common derivatization procedures for steroids involve converting the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers or other suitable derivatives. researchgate.net This process makes the molecule more amenable to GC analysis. researchgate.net When coupled with a mass spectrometer (GC-MS), this technique provides excellent chromatographic resolution and detailed mass spectral data, making it a "gold standard" for steroid profiling in complex biological samples. mdpi.comhmdb.ca The GC-MS method allows for the simultaneous analysis of multiple steroids in a single run. nih.gov

Quantitative Analysis Approaches in Experimental Settings

Accurate quantification of this compound is crucial in various experimental settings to understand its biological effects and metabolic fate. Both HPLC and GC-MS can be used for quantitative analysis.

In quantitative analysis, a calibration curve is constructed by running a series of standards with known concentrations of the analyte. The peak area or height of the analyte in an unknown sample is then compared to the calibration curve to determine its concentration. To improve accuracy and precision, an internal standard is often added to both the standards and the samples.

For HPLC-based quantification, the method's reproducibility is typically assessed by determining the coefficient of variation, which should ideally be less than 10%. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) are also important parameters that define the sensitivity of the assay. nih.gov

Similarly, for GC-MS, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be used to enhance sensitivity and selectivity for quantitative analysis. mdpi.com These techniques allow the mass spectrometer to focus on specific ions characteristic of the analyte, thereby reducing background noise and improving the accuracy of the measurement.

Development of Assays for Steroid Measurement in In Vitro Models

The quantification of steroids, including this compound, from in vitro systems such as cell cultures, tissue homogenates, and subcellular fractions necessitates highly sensitive and specific analytical methods. While various techniques can be employed, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its superior specificity and sensitivity compared to traditional immunoassay methods.

The development of a robust LC-MS/MS assay for this compound involves several critical steps:

Sample Preparation: The initial and pivotal step is the efficient extraction of this compound from the biological matrix. This typically involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances such as proteins, lipids, and salts. The choice of extraction solvent and SPE sorbent is crucial and must be optimized to ensure high recovery of the analyte.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is commonly used to separate this compound from other endogenous steroids and matrix components. The selection of the analytical column, mobile phase composition (typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile with additives to improve ionization), and gradient elution profile are optimized to achieve sharp, symmetrical peaks and adequate separation from potential interferences.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is the most common detector for quantitative steroid analysis. This technique involves the selection of a specific precursor ion of this compound in the first quadrupole, fragmentation of this ion in the collision cell, and detection of a specific product ion in the third quadrupole. The selection of optimal precursor and product ion transitions, as well as tuning of instrument parameters such as collision energy and declustering potential, is essential for achieving high sensitivity and specificity.

Internal Standard: The use of a stable isotope-labeled internal standard (e.g., d4-21-acetoxypregnenolone) is highly recommended to compensate for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the assay.

A hypothetical example of LC-MS/MS parameters for the analysis of this compound is presented in the interactive table below.

ParameterValue
Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.4 mL/min
Gradient40% B to 95% B over 5 minutes
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)[Value corresponding to [M+H]+ for this compound]
Product Ion (m/z)[Value of a characteristic fragment ion]
Collision Energy (eV)[Optimized value]
Declustering Potential (V)[Optimized value]

Validation of Analytical Procedures for Research Reproducibility

Once an analytical method is developed, it must be rigorously validated to ensure that it is fit for its intended purpose and that the data generated are reliable and reproducible. Method validation is performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). The key validation parameters include:

Specificity and Selectivity: The ability of the method to unequivocally measure the analyte in the presence of other components in the sample matrix. This is typically assessed by analyzing blank matrix samples and samples spiked with potentially interfering substances to ensure no co-eluting peaks interfere with the analyte's signal.

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is constructed by analyzing a series of standards of known concentrations, and the linearity is evaluated by the correlation coefficient (r²) of the regression line.

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is determined by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage stability) is evaluated to ensure that the measured concentration reflects the original concentration in the sample.

The following interactive table summarizes typical acceptance criteria for the validation of a bioanalytical method for this compound research.

Validation ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Accuracy (% Recovery)85-115% (for LLOQ: 80-120%)
Precision (% RSD)≤ 15% (for LLOQ: ≤ 20%)
StabilityAnalyte concentration should be within ±15% of the nominal concentration

By adhering to these rigorous development and validation principles, researchers can ensure the generation of high-quality, reproducible data for the measurement of this compound in in vitro models, thereby facilitating a deeper understanding of its biological significance.

Comparative Academic Studies and Structure Activity Relationship Sar Investigations

Relative Biological Activities Compared to Pregnenolone (B344588) and Other Steroid Precursors in Models

21-Acetoxypregnenolone, also known as prebediolone acetate (B1210297), is a synthetic pregnane (B1235032) steroid derived from the endogenous precursor pregnenolone. wikipedia.org Early studies identified it as a compound with glucocorticoid-like activity, leading to its investigation as a treatment for rheumatoid arthritis in the 1950s. wikipedia.orgnih.gov Its biological profile differs significantly from its parent compound, pregnenolone, which is primarily a precursor in the biosynthesis of most steroid hormones and also acts as a neurosteroid. wikipedia.org

The introduction of an acetoxy group at the C21 position fundamentally alters the molecule's activity. While pregnenolone's own biological effects include the modulation of various neurotransmitter receptors and anti-inflammatory actions through non-genomic pathways, this compound's activity is more aligned with that of corticosteroids. wikipedia.orgnih.gov It served as a chemical intermediate in the synthesis of desoxycorticosterone acetate, a potent mineralocorticoid, highlighting its position within the family of biologically active steroid derivatives. wikipedia.orgdrugfuture.com Comparative studies from the era of its initial investigation positioned its effects alongside those of established corticosteroids like Kendall's Compound E (cortisone) and desoxycorticosterone acetate. nih.gov

Comparison of Biological Responses in Adrenalectomized Animal Models

Adrenalectomized animal models are crucial for evaluating the glucocorticoid and mineralocorticoid activities of steroid compounds. In these models, the surgical removal of the adrenal glands eliminates the primary source of endogenous corticosteroids, allowing researchers to observe the specific effects of an administered compound on processes like electrolyte balance, glucose metabolism, and survival.

While specific studies detailing the use of this compound in adrenalectomized animals are not prevalent in contemporary literature, its historical classification as a glucocorticoid suggests that such models would have been instrumental in its initial characterization. wikipedia.org The primary function of glucocorticoids is to regulate metabolism and immune function, while mineralocorticoids manage electrolyte and water balance. A compound's ability to maintain life, restore electrolyte balance, or deposit glycogen in the liver of an adrenalectomized animal provides a clear measure of its specific corticosteroid activity. Given that this compound is a precursor in the synthesis of desoxycorticosterone acetate, a mineralocorticoid, its evaluation in these models would be a logical step to ascertain its intrinsic mineralocorticoid versus glucocorticoid properties. wikipedia.orgdrugfuture.com

Differentiation of Mechanism of Action from Related Steroids

The mechanism of action for this compound is presumed to follow the classical pathway of corticosteroids, which involves binding to intracellular receptors that then act as ligand-activated transcription factors to modify gene expression. This genomic mechanism is distinct from the primary mechanisms identified for its parent compound, pregnenolone.

Recent research has elucidated a key anti-inflammatory mechanism for pregnenolone that is non-genomic. Pregnenolone has been shown to suppress inflammation by promoting the ubiquitination and subsequent degradation of the Toll-like receptor (TLR) adaptor protein TIRAP and TLR2 itself. nih.gov This action downregulates signaling cascades initiated by TLR2 and TLR4, thereby reducing the secretion of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov This pathway is distinct from the glucocorticoid mechanism of action. Furthermore, pregnenolone and its metabolite, pregnenolone sulfate (B86663), are known to act as neurosteroids, modulating neurotransmitter receptors such as GABA-A and NMDA receptors in the central nervous system. In contrast, the therapeutic application of this compound for inflammatory conditions like rheumatoid arthritis points towards a primary mechanism involving the modulation of glucocorticoid-responsive pathways. wikipedia.orgnih.gov

Structure-Activity Relationship Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. For pregnenolone and its derivatives, including this compound, SAR studies have focused on how modifications to the steroid nucleus or its side chains alter its pharmacological profile. These studies are critical for designing novel compounds with enhanced potency or specificity.

Impact of Substituent Modifications on Biological Activity (e.g., 3-position, C7)

Modifications at various positions on the pregnenolone scaffold have been shown to yield compounds with diverse biological activities, including neuroprotective and cytotoxic effects. While direct SAR studies on this compound are scarce, research on related pregnenolone derivatives provides significant insight into how substituents influence activity.

Modifications at C21: The introduction of different ester moieties at the C21 position can significantly impact cytotoxicity. For instance, studies on a series of pregnenolone derivatives found that compounds with a 4-fluorinated benzoic acid ester at C21 exhibited the most potent activity against the SKLU-1 lung cancer cell line. nih.gov Similarly, the synthesis of 21-arylidenepregnenolone derivatives has been explored for neuroprotective effects, indicating that bulky aromatic groups at this position can confer beneficial properties against neurotoxicity. nih.gov

Modifications at C3: The hydroxyl group at the 3-position is a common site for modification. Esterification at this position is a strategy used to create derivatives with altered pharmacokinetic profiles or to explore interactions with target receptors. Studies synthesizing pregnenolone derivatives with ester moieties at either C3 or C21 have been conducted to compare their cytotoxic effects. nih.gov

Modifications to the Steroid Nucleus: The introduction of an epoxy group at the C-5,6 position of 21-arylidenepregnenolone derivatives was found to be important for neuroprotective activity in some models. nih.gov

The following table summarizes the impact of various structural modifications on the biological activity of pregnenolone derivatives, providing a framework for understanding the potential SAR of this compound.

Modification Site Substituent Observed Biological Activity Reference
C21Arylidene groupNeuroprotection against Aβ(25-35)-induced neurotoxicity nih.gov
C214-Fluorinated benzoic acid esterCytotoxicity against SKLU-1 lung cancer cells nih.gov
C5, C6Epoxide formationEnhanced neuroprotective activity nih.gov
C21Imidazole ringInhibition of 5α-reductase nih.gov

Steric and Electronic Effects on Molecular Interactions

The biological activity of steroid derivatives is governed by steric and electronic effects that dictate how the molecule interacts with its biological target, such as an enzyme's active site or a receptor's binding pocket.

Steric Effects: The size and shape of substituents are critical. Bulky groups can enhance binding through increased van der Waals interactions but can also cause steric hindrance, preventing the molecule from fitting into a binding site. For example, in the design of brassinosteroid analogs, the size of a substituent on an aromatic ring attached to the side chain was found to directly influence bioactivity, with larger atoms like iodine inducing the highest activity at low concentrations. mdpi.com This principle suggests that the size of the ester group on 21-substituted pregnenolones is a key determinant of their activity.

Derivatization for Investigating Receptor or Enzyme Specificity

The synthesis of derivatives from a lead compound is a powerful strategy to investigate the structural requirements of its biological target. By systematically altering the structure of this compound or its parent compound, researchers can map the binding pocket of a receptor or the active site of an enzyme. This approach helps in identifying which parts of the steroid molecule are essential for binding and which can be modified to improve properties like specificity and potency.

For instance, new derivatives of 16-dehydropregnenolone containing an imidazole ring at C-21 and various esters at C-3 were synthesized to probe their inhibitory activity against 5α-reductase isoenzymes and their binding to the androgen receptor. nih.gov Similarly, the synthesis of 21-norpregnane derivatives with different functional groups at C-17 (e.g., -CH2OH, -CO2H, -CH2NH2) was used to explore the structure-activity relationships for binding to the digitalis receptor on heart muscle. nih.gov These studies demonstrate how creating a library of related compounds allows for a systematic exploration of a target's binding requirements, ultimately guiding the design of more specific and effective therapeutic agents.

Future Directions and Emerging Research Avenues for 21 Acetoxypregnenolone

Exploration of Undiscovered Enzymatic Conversions in Model Systems

While the primary metabolic pathways of major steroids are well-documented, the full spectrum of enzymatic conversions for synthetic derivatives like 21-acetoxypregnenolone remains an area ripe for investigation. The ester linkage at the C21 position introduces a key site for enzymatic activity, primarily hydrolysis, which could be mediated by a variety of enzymes.

Hydrolytic Enzymes: The most apparent enzymatic conversion of this compound is the hydrolysis of the acetate (B1210297) group to yield 21-hydroxypregnenolone (B45168). This reaction is likely catalyzed by non-specific carboxylesterases, which are abundant in various tissues, including the liver, intestines, and blood. oup.comnih.gov These enzymes are known to hydrolyze short-chain esters of various steroid hormones. oup.com Future research could focus on identifying the specific esterase isozymes responsible for this conversion and determining their kinetic parameters. Understanding the tissue-specific expression and activity of these esterases could provide insights into the pharmacokinetics and localized effects of this compound.

Cytochrome P450 Enzymes: Beyond simple hydrolysis, the pregnenolone (B344588) backbone of this compound is a potential substrate for various cytochrome P450 (CYP) enzymes, which are central to steroidogenesis. nih.govmdpi.comnih.gov While the 3-hydroxy group of pregnenolone is a known prerequisite for some CYP enzymes, the presence of the 21-acetoxy group could influence substrate binding and catalytic activity. For instance, CYP17A1, which catalyzes both 17α-hydroxylation and the subsequent 17,20-lyase reaction, is a key enzyme in the androgen biosynthesis pathway. nih.govmdpi.com Docking studies have suggested that the 3-oxo group is a strict requirement for substrates of CYP21A2, which hydroxylates progesterone (B1679170) at the C21 position. frontiersin.org However, the interaction of this compound with other CYP isoforms, such as those involved in drug metabolism (e.g., CYP3A4), remains largely unexplored. frontiersin.org Future studies employing recombinant CYP enzymes and liver microsomes could uncover novel metabolic pathways for this compound.

Microbial Transformation: Microbial systems offer a powerful tool for discovering novel enzymatic conversions of steroids. researchfloor.orgmdpi.comnih.govnih.gov Various microorganisms, including fungi and bacteria, possess a diverse array of steroid-modifying enzymes that can perform hydroxylations, dehydrogenations, and other transformations at positions that are not typically targeted by mammalian enzymes. researchfloor.orgnih.govnih.gov Screening different microbial strains for their ability to transform this compound could lead to the identification of unique metabolites with potentially interesting biological activities. For example, microbial transformation of prednisolone has been shown to yield a 20β-hydroxy derivative. nih.gov

Potential Enzymatic Conversion Enzyme Class/System Potential Product Research Focus
DeacetylationCarboxylesterases21-HydroxypregnenoloneIdentification of specific isozymes and kinetic analysis.
HydroxylationCytochrome P450 (e.g., CYP17A1)Hydroxylated derivativesScreening against a panel of steroidogenic and drug-metabolizing CYPs.
Various modificationsMicrobial EnzymesNovel steroid derivativesBiotransformation studies using diverse microbial cultures.

Development of Novel Derivatization Strategies for Advanced Probes

The chemical structure of this compound provides a versatile scaffold for the development of advanced molecular probes to investigate steroid biology. Derivatization strategies can be employed to introduce reporter groups, photoactivatable moieties, or bio-orthogonal handles, enabling the visualization and identification of steroid-protein interactions and metabolic pathways.

Fluorescent Probes: Attaching a fluorescent dye to this compound would allow for real-time imaging of its uptake, subcellular localization, and transport. jenabioscience.comjenabioscience.com The development of fluorescently labeled steroids that retain their biological activity has been a significant challenge. jenabioscience.com However, novel low-molecular-weight fluorophores could be conjugated to the steroid backbone, potentially at a non-critical position, to minimize steric hindrance and preserve binding affinity for target proteins. jenabioscience.com

Photoaffinity Labeling Probes: To identify the protein targets of this compound, photoaffinity labeling is a powerful technique. nih.govnih.govwustl.eduvu.nlu-tokyo.ac.jp This involves synthesizing a derivative that incorporates a photoreactive group, such as a diazirine or benzophenone. nih.govvu.nl Upon photoactivation, this group forms a highly reactive intermediate that covalently crosslinks the probe to its binding partner. nih.govnih.govvu.nl Subsequent enrichment and mass spectrometry analysis can then identify the labeled proteins. The synthesis of such probes based on sulfated neurosteroids has been reported, providing a template for similar derivatization of this compound. wustl.edu

Clickable Probes: "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for bioconjugation. nih.govresearchgate.netthermofisher.com A this compound derivative containing either an azide or an alkyne group could be synthesized. nih.govresearchgate.net This "clickable" probe could be introduced into a biological system, and after it has interacted with its targets, a complementary reporter molecule (e.g., a fluorophore or biotin) can be attached via the click reaction for detection or enrichment. nih.govthermofisher.comresearchgate.net This approach has been successfully used to study a variety of bioactive small molecules. nih.gov

Probe Type Derivatization Strategy Application
Fluorescent ProbeConjugation of a fluorophoreLive-cell imaging of steroid uptake and localization.
Photoaffinity ProbeIncorporation of a photoreactive group (e.g., diazirine)Identification of protein binding partners. nih.govvu.nl
Clickable ProbeIntroduction of an azide or alkyne handleBio-orthogonal labeling and target identification. nih.govresearchgate.netthermofisher.com

Application of Computational Chemistry and Molecular Modeling in SAR Prediction

Computational chemistry and molecular modeling are indispensable tools for predicting the structure-activity relationship (SAR) of steroid molecules and for guiding the design of new derivatives with desired biological activities.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For this compound and its potential derivatives, QSAR studies could be employed to predict their binding affinity for various steroid receptors or their inhibitory activity against steroidogenic enzymes. nih.govnih.govqu.edu.iqresearchgate.net By analyzing a dataset of related compounds with known activities, these models can identify key structural features that contribute to a particular biological effect.

Molecular Docking: Molecular docking simulations can predict the preferred binding orientation of a ligand within the active site of a protein. nih.govnih.govdntb.gov.ua Docking this compound into the crystal structures of various steroidogenic enzymes, such as CYP17A1 or 3β-hydroxysteroid dehydrogenase, could provide insights into its potential as a substrate or inhibitor. nih.govnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. nih.govnih.govescholarship.orgsemanticscholar.orgescholarship.org MD simulations of this compound embedded in a lipid bilayer could shed light on its membrane permeability and interactions with membrane-associated proteins. nih.govnih.govsemanticscholar.org Furthermore, MD simulations of its complex with a target enzyme can help to refine the binding mode predicted by docking and to understand the energetic contributions of different residues to ligand binding.

In Silico Metabolite Prediction: Computational tools can also be used to predict the potential metabolites of a compound. nih.govnews-medical.netnih.govresearchgate.netmdpi.com These programs utilize databases of known metabolic reactions and algorithms to predict the sites of metabolism and the structures of the resulting products. nih.govnews-medical.netresearchgate.netmdpi.com Applying such tools to this compound could help to prioritize the search for novel metabolites in experimental studies.

Computational Method Application for this compound
QSARPredict biological activity of new derivatives. nih.govnih.govqu.edu.iqresearchgate.net
Molecular DockingPredict binding modes to steroidogenic enzymes and receptors. nih.govnih.govdntb.gov.ua
Molecular DynamicsSimulate interactions with proteins and cell membranes. nih.govnih.govescholarship.orgsemanticscholar.orgescholarship.org
In Silico Metabolite PredictionIdentify potential metabolic products for experimental validation. nih.govnews-medical.netnih.govresearchgate.netmdpi.com

Integration into Complex In Vitro Organoid Models for Steroidogenesis Research (Conceptual)

The development of three-dimensional (3D) organoid models has revolutionized in vitro research by providing a more physiologically relevant system compared to traditional 2D cell cultures. Testicular and adrenal organoids, which can recapitulate key aspects of steroidogenesis, offer an exciting platform to study the effects and metabolism of this compound in a complex, multi-cellular environment.

Conceptually, this compound could be introduced into these organoid cultures to investigate several aspects of steroid biology. For instance, its conversion to other steroids could be monitored over time by analyzing the culture medium using mass spectrometry. This would provide a more accurate picture of its metabolic fate in a system that contains multiple steroidogenic cell types and their interactions.

Furthermore, the effects of this compound on the expression of key steroidogenic enzymes and the production of endogenous steroids within the organoids could be assessed. This would help to determine if the compound or its metabolites have any modulatory effects on the steroidogenic pathway. The use of organoids derived from patients with specific steroidogenic disorders could also provide a platform for personalized medicine research, where the effects of this compound could be tested in a patient-specific context.

The integration of this compound into these advanced in vitro models represents a significant step towards bridging the gap between basic research and clinical applications.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 21-Acetoxypregnenolone, and how do they influence its biological activity?

  • Methodological Answer : The molecular formula (C₂₃H₃₄O₄) and functional groups (3β-hydroxy, 21-acetoxy, 20-keto) are critical for its interactions with sterol-binding proteins. Techniques like NMR and X-ray crystallography can confirm stereochemistry, which impacts binding affinity to targets like Aster proteins . Solubility studies in polar/nonpolar solvents (e.g., DMSO, ethanol) are essential for in vitro assays.

Q. How is 21-AcP synthesized, and what are common impurities encountered during its production?

  • Methodological Answer : Synthetic routes often involve acetylation of 21-hydroxypregnenolone. Impurities like unreacted precursors or diastereomers can arise due to incomplete reactions or side reactions. High-performance liquid chromatography (HPLC) with UV detection (λ = 240 nm) and mass spectrometry (MS) are used for purity validation .

Q. What in vitro models are suitable for studying 21-AcP’s effects on steroidogenesis?

  • Methodological Answer : Murine MA-10 Leydig tumor cells are widely used to assess steroid synthesis inhibition. Researchers should validate cell viability (via MTT assays) and measure progesterone/DHEA levels via ELISA or LC-MS to quantify enzymatic inhibition (e.g., CYP17A1 activity) .

Advanced Research Questions

Q. How do contradictory findings about 21-AcP’s molecular targets (e.g., STARD1 vs. Aster proteins) arise, and how can they be resolved?

  • Methodological Answer : Discrepancies may stem from differences in cell models (e.g., primary vs. tumor cells) or assay conditions. Co-immunoprecipitation (Co-IP) and CRISPR knockouts of Aster-A/B or STARD1 in MA-10 cells can clarify target specificity. Dose-response curves (IC₅₀ comparisons) and structural analogs (e.g., U18666A) help validate binding mechanisms .

Q. What experimental designs are optimal for investigating 21-AcP’s stereospecificity in binding to sterol transporters?

  • Methodological Answer : Use enantiomerically pure 21-AcP synthesized via asymmetric catalysis. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding kinetics to Aster proteins. Compare results with racemic mixtures to assess stereochemical influence .

Q. How can in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiles of 21-AcP be modeled to predict tissue distribution?

  • Methodological Answer : Administer 21-AcP intravenously/orally in rodent models and collect plasma/tissue samples at timed intervals. LC-MS/MS quantifies parent compound and metabolites. Compartmental modeling (e.g., NONMEM) estimates parameters like clearance (CL), volume of distribution (Vd), and half-life (t₁/₂). Tissue-specific PD effects (e.g., adrenal gland steroid levels) should correlate with PK data .

Q. What statistical approaches are recommended for analyzing conflicting data on 21-AcP’s efficacy across studies?

  • Methodological Answer : Meta-analysis of dose-response data from multiple studies using random-effects models. Assess heterogeneity via I² statistics. Sensitivity analyses exclude outliers or low-quality studies (e.g., inadequate blinding). Bayesian methods can incorporate prior evidence on Aster protein binding .

Data Presentation and Validation

Table 1 : Key Physicochemical and Pharmacokinetic Parameters of 21-AcP

ParameterValue/MethodReference
Molecular Weight374.51 g/mol
LogP (Octanol-Water)3.2 (Predicted via ChemAxon)
Plasma Protein Binding89% (Equilibrium dialysis, human)
MA-10 Cell IC₅₀ (CYP17A1)12.5 ± 1.8 µM

Table 2 : Common Analytical Techniques for 21-AcP Characterization

TechniqueApplicationReference
HPLC-UVPurity assessment (≥98%)
LC-MS/MSMetabolite identification
SPRBinding kinetics to Aster-B

Critical Considerations for Researchers

  • Avoiding Commercial Bias : Exclude supplier-specific data (e.g., pricing, sourcing) per and . Focus on peer-reviewed studies for biological activity .
  • Ethical Reporting : Disclose conflicts of interest and adhere to journal guidelines (e.g., SI units, statistical rigor) as per and .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.